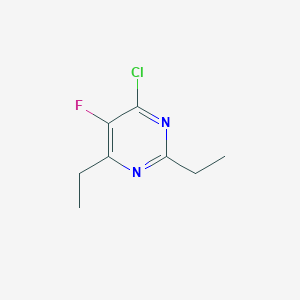

4-Chloro-2,6-diethyl-5-fluoropyrimidine

Description

4-Chloro-2,6-diethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 4, fluorine at position 5, and ethyl groups at positions 2 and 5. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceutical and agrochemical research due to their structural versatility and bioactivity . The fluorine atom at position 5 likely contributes to metabolic stability and electronic modulation of the aromatic ring, a common strategy in medicinal chemistry .

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

4-chloro-2,6-diethyl-5-fluoropyrimidine |

InChI |

InChI=1S/C8H10ClFN2/c1-3-5-7(10)8(9)12-6(4-2)11-5/h3-4H2,1-2H3 |

InChI Key |

ZSBPZADKBAUUQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)CC)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-diethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-diethyl fluoropropionate with formamidine acetate in the presence of sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine. This intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of a tertiary amine catalyst to yield 4-Chloro-2,6-diethyl-5-fluoropyrimidine .

Industrial Production Methods

Industrial production of 4-Chloro-2,6-diethyl-5-fluoropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-diethyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2,6-diethyl-5-fluoropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-diethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The structural and functional properties of 4-Chloro-2,6-diethyl-5-fluoropyrimidine can be contextualized by comparing it with analogous compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

*Similarity scores are derived from structural fingerprint comparisons in .

Key Observations:

Substituent Effects on Lipophilicity: The diethyl groups in 4-Chloro-2,6-diethyl-5-fluoropyrimidine confer higher lipophilicity compared to ethoxy (OEt) or methoxymethyl (CH₂OMe) substituents. This property is critical for membrane permeability in drug candidates . In contrast, the amino group in 2-Amino-4-chloro-5-fluoropyrimidine increases polarity, favoring solubility in aqueous media but reducing passive diffusion .

Electronic and Steric Modifications :

- Fluorine at position 5 stabilizes the aromatic ring via electron-withdrawing effects, a feature shared across all compared compounds.

- The dichloro substitution in 4,6-Dichloro-5-methoxypyrimidine increases electrophilicity, making it reactive toward nucleophilic attack in synthetic pathways .

Crystallographic and Solid-State Behavior :

- Compounds like 4,6-Dichloro-5-methoxypyrimidine exhibit intermolecular Cl···N interactions (3.09–3.10 Å), influencing crystal packing and stability . The bulkier diethyl groups in the target compound likely disrupt such interactions, leading to distinct solid-state properties.

Biological Activity

4-Chloro-2,6-diethyl-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both chlorine and fluorine substituents, enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical properties of 4-Chloro-2,6-diethyl-5-fluoropyrimidine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClFN2 |

| Molecular Weight | 188.63 g/mol |

| IUPAC Name | 4-chloro-2,6-diethyl-5-fluoropyrimidine |

| InChI | InChI=1S/C8H10ClFN2/c1-3-5-7(10)8(9)12-6(4-2)11-5/h3-4H2,1-2H3 |

| InChI Key | ZSBPZADKBAUUQT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NC(=N1)CC)Cl)F |

The biological activity of 4-Chloro-2,6-diethyl-5-fluoropyrimidine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms increases the compound's binding affinity and selectivity. It can inhibit enzyme activity by binding to active sites or allosteric sites, modulating various biochemical pathways involved in cellular processes.

Enzyme Inhibition

Research indicates that 4-Chloro-2,6-diethyl-5-fluoropyrimidine exhibits significant enzyme inhibition properties. For instance, it has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling. The compound's IC50 values against MMPs suggest moderate inhibitory activity compared to established controls .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. For example, it was tested against SKOV3 (ovarian carcinoma), HL60 (leukemia), and A549 (lung cancer) cells. The results indicated that 4-Chloro-2,6-diethyl-5-fluoropyrimidine exhibited varying degrees of cytotoxicity, with notable efficacy against SKOV3 cells due to their high MMP-2 expression levels .

Study on Anticancer Activity

A study evaluated the antiproliferative effects of several pyrimidine derivatives, including 4-Chloro-2,6-diethyl-5-fluoropyrimidine. The compound was found to have an IC50 value of approximately 346 µM against SKOV3 cells, indicating its potential as a therapeutic agent in ovarian cancer treatment .

Mechanistic Insights

Further mechanistic studies revealed that the compound's inhibition of MMPs could be linked to its structural conformation and electronic properties imparted by the chlorine and fluorine atoms. This unique configuration allows for effective interaction with the enzyme's active site, leading to reduced enzymatic activity and subsequent antiproliferative effects.

Comparative Analysis

To understand the uniqueness of 4-Chloro-2,6-diethyl-5-fluoropyrimidine among similar compounds, a comparison with other pyrimidine derivatives was conducted:

| Compound | IC50 (µM) against SKOV3 | Mechanism of Action |

|---|---|---|

| 4-Chloro-2,6-diethyl-5-fluoropyrimidine | 346 | MMP inhibition |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | 415 | MMP inhibition |

| 2-Chloro-5-fluoropyrimidine | 500 | DNA synthesis inhibition |

This table illustrates the relative potency of 4-Chloro-2,6-diethyl-5-fluoropyrimidine compared to its analogs.

Q & A

Q. What catalytic systems improve regioselectivity in derivatization reactions?

- Methodological Answer :

- Metal-Ligand Systems : Test Pd/XPhos for Suzuki couplings .

- Flow Chemistry : Continuous reactors enhance reproducibility in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.